molecular formula C8H8FNO2 B13274315 2-Fluoro-2-(pyridin-3-yl)propanoic acid

2-Fluoro-2-(pyridin-3-yl)propanoic acid

Cat. No.: B13274315
M. Wt: 169.15 g/mol
InChI Key: BTWQKPXGDDNEQA-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyridin-3-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom and a propanoic acid group. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(pyridin-3-yl)propanoic acid typically involves the introduction of a fluorine atom into a pyridine derivative. One common method is the Balz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine. Subsequent oxidation of the methyl group to a carboxylic acid yields the desired compound .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs selective fluorination techniques using fluorinating agents such as elemental fluorine, hydrogen fluoride, or specialized reagents like Selectfluor. These methods are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids or aldehydes .

Scientific Research Applications

2-Fluoro-2-(pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylpyridine
  • 3-Fluoropyridine
  • 2-Fluoro-4-methylpyridine

Uniqueness

2-Fluoro-2-(pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-2-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C8H8FNO2/c1-8(9,7(11)12)6-3-2-4-10-5-6/h2-5H,1H3,(H,11,12)

InChI Key

BTWQKPXGDDNEQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)(C(=O)O)F

Origin of Product

United States

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